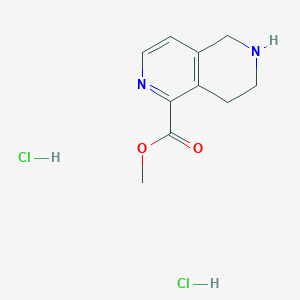

![molecular formula C15H18N2O6S B2475731 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396675-52-7](/img/structure/B2475731.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

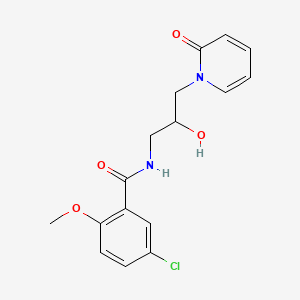

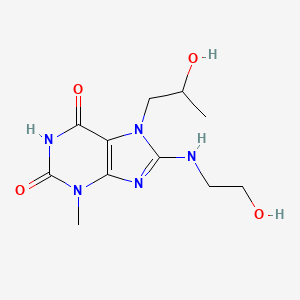

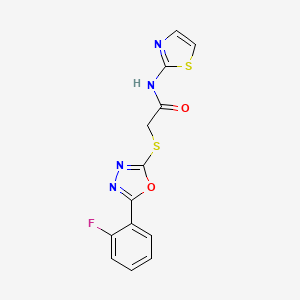

The compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl group. Sulfonamides are a group of compounds known for their antibiotic properties . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive molecules, including certain anticancer and antimicrobial agents .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds or the breaking of existing ones. For instance, Pd-catalyzed C-N cross-coupling is a common reaction in the synthesis of similar compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using various computational tools. These properties include molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Sulfonamide-derived compounds and their metal complexes have been synthesized for structural characterization and potential application in various fields, including materials science and drug design. These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties. The synthesis process often involves creating new ligands and their metal complexes, which are then characterized using various physical and spectral methods. Such research provides insights into the nature of bonding and the structure of these compounds, which can be crucial for designing new materials and drugs (Chohan & Shad, 2011).

Biological Activity and Drug Design

The biological activity of sulfonamide derivatives is a significant area of research, with studies exploring their potential as antibacterial, antifungal, and antitumor agents. These compounds are evaluated for their effectiveness against various bacterial and fungal strains, as well as their cytotoxic activity against tumor cell lines. This research is foundational for developing new drugs and treatments for a range of diseases. For instance, novel sulfonamide derivatives carrying a biologically active moiety have been explored as inhibitors of specific enzymes or receptors critical in disease pathways, such as VEGFR-2 inhibitors in cancer therapy (Ghorab et al., 2016).

Environmental Applications

Sulfonamides have also been studied for their environmental impact, particularly their persistence and the potential for promoting antibiotic resistance. Research into the degradation of sulfonamide antibiotics in the environment has identified novel microbial strategies for eliminating these compounds, which could have implications for reducing the spread of antibiotic resistance (Ricken et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds, it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6S/c1-9-14(10(2)23-17-9)24(19,20)16-7-15(3,18)11-4-5-12-13(6-11)22-8-21-12/h4-6,16,18H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMSJGDQZQKGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)